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molecular formula C12H14ClNO2 B2624660 N-[4-Chloro-2-methoxy-5-(1-methylethenyl)phenyl]acetamide CAS No. 1629269-89-1

N-[4-Chloro-2-methoxy-5-(1-methylethenyl)phenyl]acetamide

Cat. No. B2624660
M. Wt: 239.7
InChI Key: CEFUUDDJWYTUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227978B2

Procedure details

To a solution of N-(4-chloro-2-methoxy-5-(prop-1-en-2-yl)phenyl)acetamide (1.0 g, 4.17 mmol) in toluene (20 mL) at 0° C., CH2I2 (5.6 g, 20.86 mmol) and Et2Zn (41.7 mL, 41.7 mmol, 1.0 M in hexane) was added. The mixture was kept at 0° C. for 30 min, and then stirred at RT for 16 h. The reaction mixture was quenched with saturated NH4Cl solution and stirred for 15 min. The mixture was concentrated in vacuo to remove toluene and the resulting mixture was extracted with dichloromethane. The combined organic layer was washed with water and brine, dried over anhydrous Na2SO4, concentrated to afford the desired product (820 mg, 77% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
41.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([CH3:10])=[CH2:9])=[CH:6][C:5]([NH:11][C:12](=[O:14])[CH3:13])=[C:4]([O:15][CH3:16])[CH:3]=1.[CH2:17](I)I.[Zn](CC)CC>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:8]2([CH3:17])[CH2:10][CH2:9]2)=[CH:6][C:5]([NH:11][C:12](=[O:14])[CH3:13])=[C:4]([O:15][CH3:16])[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1C(=C)C)NC(C)=O)OC
Name
Quantity
5.6 g
Type
reactant
Smiles
C(I)I
Name
Quantity
41.7 mL
Type
reactant
Smiles
[Zn](CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl solution
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove toluene
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C1(CC1)C)NC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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